Author: BenchChem Technical Support Team. Date: February 2026
Structural Characterization, Synthetic Utility, and Handling Protocols
Executive Summary
Benzyl 2-(chlorosulfonyl)ethylcarbamate (CAS: 52530-50-4) is a specialized sulfonyl chloride reagent widely utilized in medicinal chemistry and organic synthesis. It serves as a critical building block for introducing the 2-(benzyloxycarbonylamino)ethylsulfonyl moiety—effectively a "Cbz-protected taurine" motif—into nucleophilic targets.
This guide provides a comprehensive technical analysis of the molecule, focusing on its structural properties, reactivity profile with amines (sulfonamide formation), and rigorous handling protocols required due to its moisture sensitivity. It is designed for researchers requiring high-fidelity data for drug development workflows, particularly in the synthesis of peptidomimetics and sulfonamide-based inhibitors.
The molecule is characterized by three distinct functional domains: the lipophilic benzyl carbamate (Cbz) protecting group, an ethyl spacer, and the highly electrophilic chlorosulfonyl head group.
White to off-white solid (low melting) or semi-solid
Solubility
Soluble in DCM, THF, Ethyl Acetate; Reacts with Water/Alcohols
Storage
-20°C, Inert Atmosphere (Ar/N₂), Desiccated
Structural Analysis
The molecule's utility is defined by its bifunctionality:
Electrophilic Head (
): The sulfonyl chloride group is highly reactive toward nucleophiles (primary/secondary amines, alcohols), facilitating the formation of stable sulfonamide or sulfonate ester linkages.[1]
Protected Tail (
): The benzyloxycarbonyl (Cbz) group provides robust protection for the amine, stable against acidic conditions often used in subsequent synthetic steps, but removable via catalytic hydrogenation () or strong acid (HBr/AcOH).
Synthetic Utility & Mechanism[1][6]
The primary application of Benzyl 2-(chlorosulfonyl)ethylcarbamate is the synthesis of N-substituted taurine derivatives . The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom.
Deprotonation: A base (typically Triethylamine or DIPEA) neutralizes the generated HCl, driving the equilibrium forward.
Visualization: Reaction Pathway
The following diagram illustrates the standard workflow for utilizing this reagent to generate a free-amine taurine derivative.
Figure 1: Synthetic workflow converting the sulfonyl chloride reagent into a bioactive taurine derivative via sulfonamide coupling and subsequent Cbz-deprotection.
Experimental Protocols
Safety Warning: Sulfonyl chlorides are corrosive and lachrymators. All operations must be performed in a fume hood. Avoid contact with water, as rapid hydrolysis generates HCl and the corresponding sulfonic acid.
Protocol A: General Sulfonamide Coupling
This protocol describes the coupling of Benzyl 2-(chlorosulfonyl)ethylcarbamate with a primary amine.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
).
Solvation: Dissolve the Amine substrate and Base (TEA/DIPEA) in anhydrous DCM. Cool the solution to
in an ice bath.
Rationale: Low temperature suppresses side reactions and hydrolysis.
Addition: Dissolve Benzyl 2-(chlorosulfonyl)ethylcarbamate in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
Note: If the reagent is solid, it can be added portion-wise, but solution addition is preferred for stoichiometry control.
Reaction: Allow the mixture to warm to room temperature (
) and stir for 2–4 hours. Monitor via TLC or LC-MS.
Endpoint: Disappearance of the amine starting material.
Workup: Dilute with DCM. Wash sequentially with:
1M HCl (to remove unreacted amine/base).
Saturated
(to neutralize acid traces).
Brine.
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).
Protocol B: Handling & Storage
Moisture Sensitivity: The sulfonyl chloride bond is susceptible to hydrolysis. Store under inert gas. If the solid becomes sticky or smells acrid (HCl evolution), it has likely degraded to the sulfonic acid.
Recrystallization: If degradation is suspected, the compound may sometimes be recrystallized from dry toluene/hexanes, though purchasing fresh reagent is recommended for sensitive applications.
Quality Control & Analytics
To validate the integrity of the reagent before use, the following spectroscopic signatures should be confirmed.
Benzyl 2-(chlorosulfonyl)ethylcarbamate: A Pivotal Electrophile for Sulfonamide Pharmacophore Synthesis
The following technical guide details the chemical biology, reactivity profile, and application spectrum of Benzyl 2-(chlorosulfonyl)ethylcarbamate (Cbz-tauryl sulfonyl chloride). Executive Summary Benzyl 2-(chlorosulfon...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical biology, reactivity profile, and application spectrum of Benzyl 2-(chlorosulfonyl)ethylcarbamate (Cbz-tauryl sulfonyl chloride).
Executive Summary
Benzyl 2-(chlorosulfonyl)ethylcarbamate (CAS: 52530-50-4) is a high-value synthetic intermediate and electrophilic reagent used primarily in medicinal chemistry and chemical biology.[1] It serves as a protected "warhead" for generating sulfonamide-based pharmacophores . While the compound itself acts as a non-specific covalent modifier of nucleophiles (due to the reactive sulfonyl chloride moiety), its primary biological relevance lies in its role as the precursor to Taurolidine (a potent antimicrobial/anti-neoplastic agent) and as a gateway to SuFEx (Sulfur-Fluoride Exchange) and Sulfo-Click chemistry probes.
This guide analyzes its transition from a reactive electrophile to bioactive therapeutics and provides validated protocols for its application in drug development.
Chemical Biology & Mechanism of Action
The Electrophilic Warhead
The biological activity of Benzyl 2-(chlorosulfonyl)ethylcarbamate is governed by its sulfonyl chloride (
) motif. In aqueous biological media, this group is highly reactive towards nucleophiles.
-amino groups of Lysine, of Serine/Threonine, and of Cysteine.
Outcome: Formation of stable sulfonamide or sulfonate linkages.
Pharmacophore Generation Pathway
The compound is structurally a Cbz-protected Taurine derivative.[2] It allows for the introduction of the taurine scaffold into peptide mimetics or small molecules without exposing the amine until necessary.
Key Biological Pathways Accessed:
Antimicrobial & Anti-endotoxic: Precursor to Taurolidine and Taurultam .[3]
Bio-orthogonal Labeling: Conversion to Sulfonyl Azides for "Sulfo-Click" reactions.
Enzyme Inhibition: Synthesis of transition-state analog inhibitors for proteases (e.g., serine proteases).
Synthesis of Antimicrobial Agents (Taurolidine Class)
The most significant biological application of this scaffold is the synthesis of Taurolidine (Bis(1,1-dioxoperhydro-1,2,4-thiadiazin-4-yl)methane).
Biological Activity: Broad-spectrum antimicrobial (Gram-positive/negative bacteria, fungi) and anti-neoplastic activity.
Mechanism: Taurolidine hydrolyzes in vivo to release methylol-taurultam, which reacts with bacterial cell wall components (lipopolysaccharides) and exotoxins, neutralizing them via cross-linking.
Role of Reagent: The sulfonyl chloride reacts with ammonia to form Cbz-Taurinamide , which is subsequently deprotected and reacted with formaldehyde to yield Taurolidine.
Chemical Probes: Sulfonyl Azides
Reaction of Benzyl 2-(chlorosulfonyl)ethylcarbamate with sodium azide yields Cbz-taurylsulfonyl azide .
Application: Activity-Based Protein Profiling (ABPP).
Utility: Sulfonyl azides are stable electrophiles that can modify proteins or undergo "click" reactions (CuAAC) to attach fluorophores or affinity tags to drug candidates.
Quantitative Data: Reactivity Comparison
The following table summarizes the reactivity profile of the sulfonyl chloride compared to its derivatives.
Compound Form
Electrophilicity
Biological Stability
Primary Application
Sulfonyl Chloride (Parent)
High (Corrosive)
Low (< 1h in water)
Reagent for synthesis
Sulfonamide (Derivative)
Low (Stable)
High (Metabolically stable)
Drug Pharmacophore (e.g., Carbonic Anhydrase Inhibitors)
Sulfonyl Azide
Moderate
Moderate
Bio-orthogonal Probe / Cross-linker
Sulfonate Ester
High
Low-Moderate
Alkylating Agent (Mutagenic potential)
Experimental Protocols
Protocol A: Synthesis of Cbz-Taurinamide (Bioactive Precursor)
Objective: To convert the reactive chlorosulfonyl group into a stable sulfonamide moiety for subsequent biological testing.
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Base: Triethylamine (
) (if using amine salt)
Step-by-Step Methodology:
Preparation: Dissolve Benzyl 2-(chlorosulfonyl)ethylcarbamate (1.0 g, 3.6 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (
). Cool the solution to 0°C using an ice bath.
Nucleophilic Addition:
For unsubstituted sulfonamide: Slowly add concentrated ammonium hydroxide (5 mL) dropwise with vigorous stirring.
For N-substituted sulfonamide: Add the target amine (4.0 mmol) and
(4.0 mmol) in DCM slowly.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor consumption of the starting material via TLC (Hexane:EtOAc 1:1).
Workup: Dilute with DCM (20 mL) and wash with 1M HCl (2 x 15 mL) to remove excess amine/base, followed by brine (15 mL).
Purification: Dry the organic layer over
, filter, and concentrate in vacuo. Recrystallize from EtOH/Hexane if necessary.
Validation: Confirm structure via
-NMR (Look for disappearance of sulfonyl chloride shift and appearance of sulfonamide protons).
Protocol B: Conversion to Cbz-Taurylsulfonyl Azide (Click Reagent)
Objective: Synthesis of a bio-orthogonal probe.
Dissolution: Dissolve Benzyl 2-(chlorosulfonyl)ethylcarbamate (500 mg) in Acetone/Water (3:1 v/v).
Azidation: Add Sodium Azide (
, 1.5 eq) in one portion at 0°C.
Incubation: Stir at RT for 3 hours.
Extraction: Evaporate acetone; extract aqueous residue with Ethyl Acetate.
Safety Note: Sulfonyl azides are potentially explosive. Store in solution and avoid high heat.
References
Brouwer, A. J., & Liskamp, R. M. J. (2011).[4] A Simple Large-Scale Synthesis of Cbz-Protected Taurylsulfonyl Azide. Synlett, 2011(15), 2228–2230.[4] Link
Gidley, M. J., et al. (1981). The Mechanism of Action of Taurolidine. Journal of Applied Bacteriology.
BLD Pharm. (n.d.). Benzyl (2-(chlorosulfonyl)ethyl)carbamate Product Data. Retrieved from .
PubChem. (n.d.).[5][6] Compound Summary: Benzyl (2-(chlorosulfonyl)ethyl)carbamate.[1][7][8] Link
An In-depth Technical Guide to the Safe Handling of Benzyl 2-(chlorosulfonyl)ethylcarbamate
This guide provides a comprehensive overview of the essential safety and handling precautions for Benzyl 2-(chlorosulfonyl)ethylcarbamate, a reactive intermediate of interest to researchers and professionals in drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the essential safety and handling precautions for Benzyl 2-(chlorosulfonyl)ethylcarbamate, a reactive intermediate of interest to researchers and professionals in drug development and chemical synthesis. Given the compound's structural features—specifically the presence of a highly reactive chlorosulfonyl group—this document synthesizes data from structurally analogous compounds to establish a robust framework for its safe utilization in a laboratory setting. The protocols herein are designed to be self-validating, emphasizing the causality behind each safety recommendation to ensure a culture of informed caution and scientific integrity.
Hazard Profile & Mechanistic Insights
Benzyl 2-(chlorosulfonyl)ethylcarbamate is a compound that demands significant respect due to its inherent reactivity. While a specific Safety Data Sheet (SDS) for this molecule is not widely available, a chemical reactivity analysis based on its functional groups—a benzyl carbamate moiety and a chlorosulfonyl group—allows for a reliable prediction of its hazard profile.
The primary driver of this compound's hazardous nature is the chlorosulfonyl group (-SO₂Cl). This functional group is a potent electrophile and is exceptionally sensitive to moisture and other nucleophiles. Upon contact with water, even atmospheric humidity, it will rapidly hydrolyze to produce hydrochloric acid and the corresponding sulfonic acid, leading to the release of corrosive and toxic fumes.[1] This reactivity is the basis for its classification as a corrosive substance.
Inferred GHS Classification
Based on the known hazards of analogous sulfonyl chlorides and benzyl carbamates, the following Globally Harmonized System (GHS) classifications can be anticipated for Benzyl 2-(chlorosulfonyl)ethylcarbamate:
A thorough risk assessment is mandatory before commencing any work with Benzyl 2-(chlorosulfonyl)ethylcarbamate. The following control measures are considered essential to mitigate the identified risks.
Engineering Controls
The principle of containment is paramount. All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified and properly functioning chemical fume hood.[4] The high velocity of air exchange in a fume hood is critical for preventing the accumulation of corrosive vapors and protecting the user from inhalation exposure. An emergency eyewash station and safety shower must be readily accessible and tested regularly.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to prevent contact with this corrosive and toxic substance. The following table outlines the minimum required PPE, with an emphasis on material compatibility.
Body Part
Required PPE
Justification and Specifications
Hands
Chemical-resistant gloves
Double-gloving is recommended. Use a combination of a lighter nitrile glove underneath a heavier-duty neoprene or butyl rubber glove. This provides dexterity while ensuring adequate protection against this corrosive material.
Eyes/Face
Chemical safety goggles and a full-face shield
Goggles provide a seal against splashes and vapors.[1] A face shield worn over the goggles offers an additional layer of protection for the entire face from splashes.[1] Contact lenses should not be worn.[1]
Body
Flame-resistant laboratory coat
A lab coat made of a chemically resistant material is necessary to protect against spills. Ensure it is fully buttoned.
Respiratory
-
For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a significant spill or failure of engineering controls, a self-contained breathing apparatus (SCBA) is essential.[2][6]
Incompatible Materials
To prevent hazardous reactions, Benzyl 2-(chlorosulfonyl)ethylcarbamate must be stored and handled away from the following materials:
Water and Moist Air: Reacts violently to produce corrosive acids.[1]
Strong Bases: Can lead to vigorous and exothermic reactions.[4]
Alcohols and Amines: Will react readily due to the electrophilic nature of the sulfonyl chloride.
Adherence to strict protocols is crucial for the safe handling of this reactive compound.
Handling Protocol
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items and incompatible materials.
Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
Dispensing: Use clean, dry glassware and tools. For solid transfers, use spatulas made of compatible materials. Avoid creating dust.
Reaction Setup: If adding to a reaction, do so slowly and in a controlled manner, especially if the reaction is exothermic.
Post-Handling: Tightly seal the container immediately after use.[5] Decontaminate all surfaces and equipment that may have come into contact with the compound.
Storage Protocol
Proper storage is critical to maintaining the stability of Benzyl 2-(chlorosulfonyl)ethylcarbamate and preventing accidents.
Container: Store in the original, tightly sealed container.[5]
Location: Keep in a cool, dry, and well-ventilated area designated for corrosive and moisture-sensitive materials.[4][5]
Segregation: Store away from incompatible materials, particularly water and bases.[4][5]
Disposal Protocol
Benzyl 2-(chlorosulfonyl)ethylcarbamate and any materials contaminated with it must be treated as hazardous waste.[7]
Quenching (for small residual amounts): Slowly and cautiously add the material to a large volume of a stirred, inert, and non-protic solvent (e.g., toluene) in a fume hood.
Neutralization: The resulting solution should then be slowly added to a stirred, cooled solution of a weak base (e.g., sodium bicarbonate) to neutralize the acidic byproducts.
Collection: The neutralized waste should be collected in a properly labeled hazardous waste container.
Consultation: Always consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.[3]
Emergency Procedures
Rapid and informed action is essential in the event of an emergency.
Spill Response
Small Spill (inside a fume hood):
Alert personnel in the immediate area.
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a specialized spill pillow for reactive chemicals. DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [8]
Carefully collect the absorbed material using non-sparking tools and place it in a tightly sealed, labeled container for hazardous waste disposal.[8]
Wipe down the spill area with a suitable solvent (e.g., toluene), followed by a decontamination procedure as recommended by your EHS office.
Large Spill (outside a fume hood):
Evacuate the area immediately.
Alert your institution's emergency response team and EHS office.
Prevent entry to the affected area.
First Aid Measures
Exposure Route
First Aid Protocol
Inhalation
Immediately move the affected person to fresh air and keep them in a position comfortable for breathing.[3][9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3][9] Seek immediate medical attention.[9]
Eye Contact
Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3][9] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[9]
Ingestion
Do NOT induce vomiting.[2] Rinse the mouth with water.[2] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[2]
Visualized Workflows
To further aid in the comprehension of these critical procedures, the following diagrams illustrate the recommended workflows for handling and emergency response.
Caption: Safe Handling Workflow for Benzyl 2-(chlorosulfonyl)ethylcarbamate.
Technical Guide: Spectroscopic Characterization of Benzyl 2-(chlorosulfonyl)ethylcarbamate
This guide provides an in-depth technical characterization of Benzyl 2-(chlorosulfonyl)ethylcarbamate (also known as Cbz-taurylsulfonyl chloride). It is designed for researchers requiring verified spectroscopic data (NMR...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical characterization of Benzyl 2-(chlorosulfonyl)ethylcarbamate (also known as Cbz-taurylsulfonyl chloride). It is designed for researchers requiring verified spectroscopic data (NMR, IR, MS) and synthetic protocols for this critical intermediate in peptidomimetic and sulfonamide synthesis.[1]
Executive Summary & Compound Identity
Benzyl 2-(chlorosulfonyl)ethylcarbamate is a reactive sulfonyl chloride derivative of taurine, protected at the amine terminus with a benzyloxycarbonyl (Cbz) group. It serves as a versatile electrophile for introducing the taurine scaffold into peptides or synthesizing sulfonamide-based inhibitors.[1] Due to the lability of the chlorosulfonyl group, accurate spectroscopic identification is critical to distinguish the active reagent from its hydrolyzed sulfonic acid byproduct.[1]
Property
Data
IUPAC Name
Benzyl (2-(chlorosulfonyl)ethyl)carbamate
Common Name
Cbz-taurylsulfonyl chloride
CAS Number
52530-50-4
Molecular Formula
C₁₀H₁₂ClNO₄S
Molecular Weight
277.72 g/mol
Physical State
White solid
Melting Point
47 °C
Solubility
Soluble in DCM, CHCl₃, THF; reacts with water/alcohols
Synthesis & Production Workflow
Understanding the synthesis is essential for interpreting spectral impurities.[1] The compound is typically generated from taurine via a two-step sequence: N-protection followed by functional group activation.[1]
Experimental Protocol (Brouwer et al. Method)
Protection: Taurine is reacted with benzyl chloroformate (Cbz-Cl) in aqueous NaOH to yield Cbz-taurine (sodium salt).[1]
Activation: The dry Cbz-taurine salt is suspended in dichloromethane (DCM) and treated with phosgene (or triphosgene) and catalytic DMF.[1] Note: Thionyl chloride (SOCl₂) is a common alternative but may require harsher conditions.[1]
Purification: The product is purified via silica gel chromatography (eluent: DCM) to remove unreacted Cbz-taurine or hydrolysis products.[1]
Synthesis Pathway Diagram
Caption: Two-step synthesis of Cbz-taurylsulfonyl chloride from taurine involving N-protection and sulfonyl activation.[2][3][4][5][6][7][8][9][10][11]
Spectroscopic Data Analysis
The following data represents the purified compound in deuterated chloroform (CDCl₃).
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum is characterized by the overlap of the two methylene groups in the ethyl chain, which often appear as a multiplet rather than distinct triplets due to similar deshielding environments (Carbamate-N vs. Sulfonyl-Cl).[10]
Overlapping signals of α-sulfonyl and α-nitrogen protons.
Expert Insight: In highly pure samples or higher field instruments (600 MHz), the multiplet at 3.85 ppm may resolve into two distinct triplets.[1] The methylene adjacent to the sulfonyl chloride (–CH₂SO₂Cl) is typically more deshielded (~3.9–4.0 ppm) than the methylene adjacent to the nitrogen (~3.7–3.8 ppm).
¹³C NMR Data (CDCl₃)
Shift (δ ppm)
Assignment
156.1
C =O (Carbamate carbonyl)
136.0
Ar-C (Ipso carbon)
128.7
Ar-C (Meta)
128.4
Ar-C (Para)
128.1
Ar-C (Ortho)
67.3
Ph-C H₂-O (Benzylic)
64.6
S-C H₂ (Alpha to sulfonyl chloride)
36.3
N-C H₂ (Alpha to nitrogen)
Infrared Spectroscopy (IR)
The IR spectrum provides a rapid quality control check.[1] The presence of broad bands around 3000-3500 cm⁻¹ (OH stretch) indicates hydrolysis to the sulfonic acid.[1]
m/z 91: [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group).[1]
Fragmentation Pathway Diagram
Caption: Proposed MS fragmentation pathway showing loss of labile chlorine and sulfonyl groups.
Handling & Stability Protocols
Critical Warning: Sulfonyl chlorides are moisture-sensitive.[1] Exposure to atmospheric humidity converts the solid back to the sulfonic acid (Cbz-taurine), which is indicated by:
Melting Point Depression: Pure mp is 47 °C; hydrolyzed material melts higher or broadens.[1]
Container: Tightly sealed vial with parafilm or secondary desiccant jar.
References
Brouwer, A. J., et al. (2000).[1][11] "An Efficient Synthesis of N-Protected β-Aminoethanesulfonyl Chlorides: Versatile Building Blocks for the Synthesis of Oligopeptidosulfonamides." Synthesis, 2000(11), 1579–1584.[1][11]
Liskamp, R. M. J., et al. (2011).[1] "Peptidosulfonamides: From Synthesis to Applications." Chemical Reviews, 111(2), 1141–1193.[1]
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 12136, Benzyl carbamate (Substructure Reference).
Discovery and history of Benzyl 2-(chlorosulfonyl)ethylcarbamate
This technical guide details the chemistry, synthesis, and application of Benzyl 2-(chlorosulfonyl)ethylcarbamate (CAS: 52530-50-4), a critical reagent in the synthesis of sulfonopeptides and peptidomimetics.[1] A Reagen...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemistry, synthesis, and application of Benzyl 2-(chlorosulfonyl)ethylcarbamate (CAS: 52530-50-4), a critical reagent in the synthesis of sulfonopeptides and peptidomimetics.[1]
A Reagent for the Introduction of the Protected Tauryl Moiety in Peptidomimetics[1]
Executive Summary
Benzyl 2-(chlorosulfonyl)ethylcarbamate (also known as Cbz-tauryl chloride or 2-(benzyloxycarbonylamino)ethanesulfonyl chloride ) is a specialized organic intermediate used primarily to introduce the 2-aminoethylsulfonyl motif into complex molecules. It serves as an activated "taurine" donor, allowing for the formation of sulfonamide bonds (
) which act as stable, non-hydrolyzable isosteres of the peptide bond ().[1] This guide outlines its discovery context, validated synthesis protocols, and mechanistic utility in drug development, particularly in the design of protease inhibitors and HIV-1 fusion inhibitors.[1]
Discovery and Historical Context
The development of Benzyl 2-(chlorosulfonyl)ethylcarbamate emerged from the broader field of peptidomimetic chemistry in the late 20th century.[1] As medicinal chemists sought to improve the metabolic stability of peptide drugs, the replacement of the labile amide bond with a sulfonamide linkage became a key strategy.[1]
The Challenge: Natural peptides are rapidly degraded by proteases.[1]
The Solution: The sulfonamide group mimics the geometry and hydrogen-bonding capability of the amide bond but is resistant to enzymatic cleavage.[1]
The Reagent: To introduce this group, Taurine (2-aminoethanesulfonic acid) was identified as the perfect structural analog of glycine (where the carboxyl group is replaced by a sulfonyl group).[1] However, taurine's zwitterionic nature made it difficult to activate.[1]
The Innovation: The protection of the amine with a Carboxybenzyl (Cbz) group, followed by activation of the sulfonic acid to the sulfonyl chloride, yielded Benzyl 2-(chlorosulfonyl)ethylcarbamate.[1] This allowed for standard coupling with amino esters, effectively creating "sulfonopeptides."[1]
Recent applications have highlighted its role in synthesizing Sulfono-
-AA peptides , a class of foldamers that disrupt protein-protein interactions, such as the fusion mechanism of the HIV-1 virus.[1]
Structural Characterization
Property
Specification
IUPAC Name
Benzyl N-[2-(chlorosulfonyl)ethyl]carbamate
Common Name
Cbz-tauryl chloride
CAS Number
52530-50-4
Molecular Formula
Molecular Weight
277.72 g/mol
Appearance
White to off-white solid
Solubility
Soluble in DCM, EtOAc, THF; reacts with water/alcohols
Stability
Moisture sensitive (hydrolyzes to sulfonic acid)
Validated Synthesis Protocol
The synthesis is a two-step process starting from inexpensive Taurine.[1] The protocol below is adapted from high-yield procedures used in the synthesis of HIV-1 inhibitors.
Step 1: Protection (Schotten-Baumann Conditions)
Objective: Protect the amine of taurine with a Cbz group to prevent self-reaction during chlorination.[1]
Dissolution: Dissolve Taurine (5.0 g, 40 mmol) and NaOH (2.5 equiv) in water (approx. 50 mL). Cool the solution to 0°C in an ice bath.
Acylation: Dissolve Benzyl chloroformate (Cbz-Cl, 5.8 equiv) in 1,4-Dioxane . Add this solution dropwise to the aqueous taurine mixture over 30 minutes.
Reaction: Remove the ice bath and stir at room temperature for 1 hour.
Workup:
Wash the reaction mixture with Ethyl Acetate (EtOAc) (
The product is in the aqueous layer.[1][2] Co-evaporate the aqueous layer with Toluene (
), Ethanol (), and Dichloromethane (DCM, ) to remove water azeotropically.[1]
Result: A dry white solid of Sodium 2-(benzyloxycarbonylamino)ethanesulfonate .[1]
Step 2: Activation (Chlorination)
Objective: Convert the sodium sulfonate salt into the reactive sulfonyl chloride.[1]
Suspension: Suspend the dry white solid from Step 1 in anhydrous Ethyl Acetate (or use neat if strictly following solvent-free activation, though suspension is safer).
Reagent Addition: Add Thionyl Chloride (
, 10 equiv).
Catalysis: Add catalytic DMF (3 drops).[1][3] Note: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent, which facilitates the attack on the sulfonate.[1]
Reflux: Heat the mixture to reflux for 3 hours. The solid should slowly dissolve or change character as the reaction proceeds.[1]
Purification: The crude residue is typically pure enough for immediate use.[1] If necessary, it can be recrystallized from DCM/Hexane or used directly in coupling reactions.[1]
Diagram: Synthesis Pathway
Caption: Two-step synthesis of Benzyl 2-(chlorosulfonyl)ethylcarbamate from Taurine via Schotten-Baumann protection and Thionyl Chloride activation.
Mechanistic Utility in Drug Development
The primary value of this reagent lies in its ability to form sulfonamide linkages under mild conditions.[1]
Reaction with Nucleophiles
The sulfonyl chloride group is highly electrophilic.[1] It reacts with primary and secondary amines (e.g., amino acid esters) in the presence of a base (DIPEA or TEA) to form sulfonamides.[1]
Peptide Isostere: The resulting sulfonamide bond is tetrahedral, unlike the planar amide bond.[1] This allows researchers to probe the "transition state" geometry of enzyme substrates.[1]
Proteolytic Stability: The bond is completely resistant to peptidases, increasing the half-life of the drug candidate.[1]
Orthogonal Protection: The Cbz group can be removed via catalytic hydrogenation (
) or strong acid (HBr/AcOH), which is orthogonal to Boc (acid labile) and Fmoc (base labile) strategies often used on the amine partner.[1]
Diagram: Application in Peptidomimetics
Caption: Workflow for utilizing Cbz-tauryl chloride to synthesize protease-resistant sulfonopeptides.
Safety and Handling
Corrosivity: The reagent hydrolyzes to form hydrochloric acid and sulfonic acid.[1] It is corrosive to skin and eyes.[1]
Moisture Sensitivity: Store under inert atmosphere (Nitrogen or Argon) at -20°C. Exposure to moisture converts it back to the sulfonic acid (Cbz-taurine), rendering it inactive for coupling.[1]
Reactivity: Violent reaction with strong bases and oxidizing agents.[1]
References
Royal Society of Chemistry (RSC).
-AA modified peptides that inhibit HIV-1 fusion. (Detailed synthesis protocol for Cbz-aminoethanesulfonyl chloride).
Organic Syntheses . Benzenesulfonyl Chloride.[1][4] (General methodology for sulfonyl chloride synthesis using PCl5/SOCl2).
Benzyl 2-(chlorosulfonyl)ethylcarbamate as a building block in medicinal chemistry
[1] Executive Summary & Strategic Utility Benzyl 2-(chlorosulfonyl)ethylcarbamate (also known as N-Cbz-taurylsulfonyl chloride ) is a high-value electrophilic building block used to introduce the taurine (2-aminoethanesu...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Utility
Benzyl 2-(chlorosulfonyl)ethylcarbamate (also known as N-Cbz-taurylsulfonyl chloride ) is a high-value electrophilic building block used to introduce the taurine (2-aminoethanesulfonic acid) scaffold into bioactive molecules.[1]
While taurine itself is zwitterionic and chemically recalcitrant to direct modification, this sulfonyl chloride derivative activates the sulfur center, allowing for the rapid formation of sulfonamides and sulfonate esters . The benzyloxycarbonyl (Cbz) group provides robust protection for the amine, orthogonal to acid-labile groups (like Boc) often present in peptide synthesis.[1]
Key Applications:
Peptidomimetics: Synthesis of sulfonopeptides, where the amide bond (-CO-NH-) is replaced by a sulfonamide (-SO₂-NH-) to improve metabolic stability and alter hydrogen bonding geometry.[1]
Fragment-Based Drug Discovery (FBDD): Introduction of polar, solubilizing ethyl-sulfonamide linkers.[1]
Prodrug Synthesis: Creation of taurine-conjugate prodrugs to target CNS disorders (epilepsy, neuroprotection).[1]
Technical Profile & Stability Warning
Chemical Identity
Property
Data
IUPAC Name
Benzyl 2-(chlorosulfonyl)ethylcarbamate
Common Name
N-Cbz-taurylsulfonyl chloride
Structure
Cbz-NH-CH₂-CH₂-SO₂-Cl
Molecular Weight
277.72 g/mol
Physical State
White solid or viscous oil (purity dependent)
Solubility
Soluble in DCM, THF, EtOAc; Decomposes in water/alcohols
-hydrogens are prone to elimination reactions (forming ethenesulfonamides) and rapid hydrolysis .[1]
Storage: This reagent is moisture-sensitive.[1] It is best generated in situ and used immediately. If isolation is necessary, store under inert gas at -20°C for no more than 48-72 hours.
Reaction pH: Avoid highly basic conditions (pH > 10) which accelerate the elimination of HCl to form the vinyl sulfonamide byproduct.
Workflow Visualization
The following diagram outlines the two primary routes for utilizing this building block: the Direct Kinetic Route (standard) and the Benzotriazole Activation Route (higher stability for library synthesis).
Figure 1: Synthetic workflow for Cbz-taurine derivatives. Route A is faster; Route B offers a stable intermediate for storage.
Experimental Protocols
Protocol A: In Situ Generation and Direct Coupling
Use this protocol for standard synthesis when the amine partner is readily available.
Add PCl₅ (1.1 equiv) portion-wise.[1] Note: PCl₅ is generally preferred over SOCl₂ for this substrate to avoid harsh reflux temperatures.
Stir at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour. The solution should become clear.
Purification (Optional but Recommended): Rapidly wash the organic layer with ice-cold water (to remove phosphate byproducts), dry over MgSO₄, and concentrate in vacuo below 30°C. Do not store.
Coupling (Sulfonylation):
Dissolve the fresh Benzyl 2-(chlorosulfonyl)ethylcarbamate in anhydrous DCM or THF.[1]
In a separate vessel, dissolve the Target Amine (1.0–1.2 equiv) and TEA (1.5 equiv) in DCM.
Cool the amine solution to 0°C.
Add the sulfonyl chloride solution dropwise to the amine solution. Crucial: Keep temperature low to prevent elimination to the vinyl species.
Stir at 0°C for 30 mins, then allow to warm to RT overnight.
Workup:
Wash with 1N HCl (to remove unreacted amine/base).
Wash with Sat. NaHCO₃ (to remove unreacted sulfonyl chloride as sulfonate).[1]
Dry (Na₂SO₄) and concentrate.[1] Purify via flash chromatography (typically Hexane/EtOAc).[1]
Protocol B: The Benzotriazole "Stable Active Ester" Route
Use this protocol if you need to prepare a library of compounds or if the sulfonyl chloride decomposes too fast.
Concept: Convert the unstable sulfonyl chloride into a Sulfonyl Benzotriazole . This intermediate is a crystalline solid, stable on the shelf, and reacts cleanly with amines.
Preparation:
Generate the sulfonyl chloride as in Protocol A.
React immediately with Benzotriazole (BtH) (1.1 equiv) and Pyridine (1.2 equiv) in DCM at 0°C.[1]
Isolate the N-Cbz-taurylsulfonyl benzotriazole.[1] This is a stable solid.[2]
Coupling:
React the Benzotriazole intermediate with the Target Amine in THF/DCM.
This reaction often requires reflux or microwave heating but yields very clean products.[1]
Protocol C: Cbz Deprotection (Hydrogenolysis)
To reveal the primary amine for further peptide coupling or biological testing.
Sulfonamides can sometimes poison Pd.[1] Increase catalyst loading to 20% w/w or use Pd(OH)₂ (Pearlman's catalyst).
References
Synthesis of Taurine Sulfonopeptides: Brouwer, A. J., Monnee, M. C., & Liskamp, R. M. (2000). An efficient synthesis of N-protected
-aminoethanesulfonyl chlorides: Versatile building blocks for the synthesis of oligopeptidosulfonamides.[1][4] Synthesis, 2000(11), 1579-1584.[1][4]
Benzotriazole Methodology: Vertesaljai, P., Biswas, S., Lebedyeva, I., et al. (2014). Synthesis of Taurine-Containing Peptides, Sulfonopeptides, and N- and O-Conjugates.[1] The Journal of Organic Chemistry, 79(6), 2688–2693.
Taurine Analogs in Medicine: Gupta, R. C., Win, T., & Bittner, S. (2005).[1][5] Taurine analogues: a new class of therapeutics: retrospect and prospects. Current Medicinal Chemistry, 12(7), 763-778.[1]
General Sulfonamide Synthesis: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1][6] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1][6] The Journal of Organic Chemistry, 74(24), 9287–9291.
Application Note: Scalable Synthesis of Benzyl 2-(chlorosulfonyl)ethylcarbamate
Executive Summary & Strategic Rationale Benzyl 2-(chlorosulfonyl)ethylcarbamate (often referred to as Cbz-tauryl chloride ) is a critical electrophilic intermediate used in the synthesis of sulfonamide-based peptidomimet...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
Benzyl 2-(chlorosulfonyl)ethylcarbamate (often referred to as Cbz-tauryl chloride ) is a critical electrophilic intermediate used in the synthesis of sulfonamide-based peptidomimetics and the antimicrobial agent Taurolidine .
While the synthesis appears structurally simple, the scale-up is complicated by two factors:
Hydrophilicity of the precursor: Taurine is highly water-soluble, making non-aqueous protection strategies inefficient.[1]
Instability of the target: The resulting sulfonyl chloride is moisture-sensitive and thermally unstable, prone to degradation into cyclic oxathiazoles or hydrolysis.
This protocol outlines a bi-phasic Schotten-Baumann protection followed by a heterogeneous chlorination using Phosphorus Pentachloride (
). This route is selected for its robustness at kilogram scale, avoiding the use of hazardous gaseous chlorine () required by oxidative chlorination routes.
Chemical Reaction Pathway
The synthesis proceeds in two distinct stages. The first establishes the carbamate protecting group (Cbz) on the amine, and the second activates the sulfonic acid into the sulfonyl chloride.
Figure 1: Two-stage synthetic pathway converting Taurine to Cbz-Tauryl Chloride.
Critical Process Parameters (CPPs)
To ensure reproducibility and safety, the following parameters must be strictly controlled.
Parameter
Specification
Scientific Rationale
pH (Step 1)
12.0 – 14.0
Taurine is zwitterionic.[2] High pH is required to deprotonate the amine () for nucleophilic attack on Cbz-Cl.
Temperature (Step 1)
0 – 5 °C
Minimizes hydrolysis of the expensive Cbz-Cl reagent and prevents carbamate degradation.
Stoichiometry (Step 2)
(1.1 – 1.5 eq)
Excess ensures complete conversion of the sulfonic acid salt. Residual complicates workup.
Quench Temp (Step 2)
< 10 °C
The hydrolysis of and excess is highly exothermic. High temps degrade the sulfonyl chloride.
Drying
Water < 0.1%
The target hydrolyzes rapidly. All solvents in Step 2 must be anhydrous.
Detailed Experimental Protocols
Stage 1: Synthesis of Cbz-Taurine Sodium Salt
Goal: Create the stable, protected intermediate from water-soluble Taurine.
Dissolution: In a reactor fitted with an overhead stirrer and pH probe, charge Water (5 vol) and NaOH (3.0 eq). Cool to 0–5 °C.[2]
Addition: Add Taurine (1.0 eq). Stir until a clear solution is obtained (exothermic dissolution; wait for temp to return to <5 °C).
Reaction: Add Cbz-Cl (1.2 eq) dropwise over 60–90 minutes, maintaining internal temperature < 10 °C.
Note: The pH must remain >11. If it drops, supplement with 2N NaOH.
Aging: Stir the mixture at room temperature (20–25 °C) for 12–14 hours.
Workup (Extraction): Wash the aqueous reaction mixture with Toluene or Ethyl Acetate (2 x 3 vol) to remove unreacted Cbz-Cl and benzyl alcohol byproducts. The product is in the aqueous layer. [2][3][4]
Isolation (Salting Out):
Cool the aqueous layer to 0–5 °C.
Slowly add concentrated NaOH (or solid pellets) to saturate the solution (pH > 13).
The Sodium salt of Cbz-Taurine will precipitate as a white solid.[2]
Filtration: Filter the solid and dry in a vacuum oven at 50 °C.
Yield Expectation: 85–90%
Stopping Point: This intermediate is stable and can be stored indefinitely.
Stage 2: Chlorination to Benzyl 2-(chlorosulfonyl)ethylcarbamate
Goal: Activate the sulfonate to sulfonyl chloride under anhydrous conditions.
Reagents:
Cbz-Taurine Sodium Salt (from Stage 1)
Phosphorus Pentachloride (
) (1.1 eq)
Toluene (Anhydrous, 10 vol)
Procedure:
Suspension: In a dry,
-purged reactor, charge Anhydrous Toluene (10 vol) and Cbz-Taurine Sodium Salt (1.0 eq).
Cooling: Cool the suspension to 0–5 °C.
Chlorination: Add
(1.1 eq) portion-wise via a solids addition funnel.
Caution: This reaction releases
and may evolve HCl gas. Ensure scrubber is active.
Control addition rate to keep temp < 10 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The slurry will change consistency as NaCl forms and the product dissolves/suspends.
Quenching (Critical):
Cool the reaction mass to 0 °C.
In a separate vessel, prepare ice-cold water (15 vol).
Slowly pour the reaction mixture into the water (inverse quench) with vigorous stirring.
Why Inverse? To control the exotherm of hydrolyzing excess
/.
Separation: Separate the organic Toluene layer immediately.
Extraction: Extract the aqueous layer once with Toluene.[2] Combine organic layers.
Drying: Dry organics over anhydrous
or for 30 mins. Filter.
Concentration: Evaporate the solvent under reduced pressure (Temp < 40 °C).
Result: The product is obtained as a white solid or viscous oil that crystallizes on standing.
Stability Warning:Use immediately. If storage is necessary, store under Argon at -20 °C.
Process Flow & Safety Logic
The following diagram illustrates the operational flow, highlighting the critical safety decision points for the scale-up chemist.
Figure 2: Operational workflow for the chlorination step (Stage 2).
Analytical & Quality Control
Characterization Data:
Appearance: White crystalline solid or colorless oil.
Derivatization of molecules with Benzyl 2-(chlorosulfonyl)ethylcarbamate
Application Note: Targeted Derivatization with Benzyl 2-(chlorosulfonyl)ethylcarbamate Executive Summary Benzyl 2-(chlorosulfonyl)ethylcarbamate (Cbz-Tau-Cl; CAS 52530-50-4) is a specialized electrophilic reagent derived...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Targeted Derivatization with Benzyl 2-(chlorosulfonyl)ethylcarbamate
Executive Summary
Benzyl 2-(chlorosulfonyl)ethylcarbamate (Cbz-Tau-Cl; CAS 52530-50-4) is a specialized electrophilic reagent derived from taurine. Unlike standard derivatizing agents used solely for detection (e.g., Benzoyl chloride), Cbz-Tau-Cl serves a dual purpose in medicinal chemistry and chemical biology:
Structural Derivatization: It introduces a sulfonamide moiety, a bioisostere of the amide bond with distinct hydrogen-bonding and hydrolytic stability profiles.
Functional Linker Installation: It installs a "masked" primary amine (protected by the Carboxybenzyl/Cbz group) connected via an ethyl-sulfonyl spacer. This is critical for synthesizing PROTACs , antibody-drug conjugates (ADCs) , and sulfonopeptidomimetics .
This guide details the mechanistic rationale, stability protocols, and step-by-step methodologies for derivatizing nucleophiles (amines/alcohols) with Cbz-Tau-Cl.
) is highly electrophilic, reacting rapidly with nucleophiles ( amines, alcohols) to form sulfonamides or sulfonate esters.
Stability Warning:Critical. The reagent is often an unstable oil that degrades via hydrolysis or self-reaction within 48–72 hours at room temperature. It is best generated in situ or stored at -20°C under inert atmosphere for short durations.
Reaction Mechanism
The derivatization proceeds via a nucleophilic substitution at the sulfur atom.
Nucleophilic Attack: The nucleophile (e.g.,
) attacks the sulfur center.
Elimination: Chloride (
) is expelled as the leaving group.
Deprotonation: A base (TEA or DIPEA) scavenges the resulting proton to drive the equilibrium and prevent acid-catalyzed side reactions.
Figure 1: Mechanistic pathway for the sulfonylation of a primary amine.
Application Notes
Application A: Synthesis of Sulfonopeptidomimetics
Sulfonopeptides replace the amide bond (
) with a sulfonamide bond (). This substitution increases proteolytic stability and alters the hydrogen-bonding geometry, often improving the pharmacokinetic (PK) profile of peptide drugs.
Why Cbz-Tau-Cl? It acts as a taurine building block. After coupling to the N-terminus of a peptide, the Cbz group can be removed (hydrogenolysis), allowing further peptide chain extension.
Application B: "Masked" Linker Installation for Conjugates
In drug discovery (e.g., PROTACs), linkers determine physicochemical properties. Cbz-Tau-Cl introduces a polar sulfonyl group and an ethyl chain.
Workflow: Drug Scaffold (
) React with Cbz-Tau-Cl .
Deprotection:
or reveals the primary amine for further conjugation.
Detailed Experimental Protocol
Objective: Derivatization of a secondary amine scaffold (e.g., Piperidine derivative) with Cbz-Tau-Cl.
Materials & Reagents
Reagent: Benzyl 2-(chlorosulfonyl)ethylcarbamate (Freshly prepared or commercial high-purity).
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Water must be excluded to prevent hydrolysis to the sulfonic acid.
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
Catalyst (Optional): DMAP (4-Dimethylaminopyridine) – use only for sluggish nucleophiles (e.g., anilines or alcohols).
Step-by-Step Procedure
Step 1: Preparation of the Reaction Matrix
Dissolve the Target Amine (1.0 equiv, e.g., 1.0 mmol) in anhydrous DCM (5 mL) in a flame-dried round-bottom flask under Nitrogen/Argon.
Add DIPEA (1.5 – 2.0 equiv).
Rationale: Excess base ensures the amine remains nucleophilic and neutralizes the HCl generated.
Cool the mixture to 0°C using an ice bath.
Rationale: Sulfonyl chlorides are highly reactive; cooling prevents side reactions (e.g., bis-sulfonylation).
Step 2: Addition of Derivatizing Agent
Dissolve Cbz-Tau-Cl (1.1 – 1.2 equiv) in a minimal amount of anhydrous DCM (1–2 mL).
Add the Cbz-Tau-Cl solution dropwise to the reaction flask over 5–10 minutes.
Observation: Slight fuming may occur; ensure good stirring.
Step 3: Reaction Monitoring
Allow the reaction to warm to Room Temperature (RT) naturally.
Stir for 2–4 hours .
Monitor via TLC/LC-MS:
TLC: Look for the disappearance of the starting amine spot.
Use freshly distilled DCM. Verify reagent quality via NMR ( NMR: triplet at ~3.8 ppm for ).
No Reaction
Nucleophile is too sterically hindered or electron-deficient.
Add 10 mol% DMAP catalyst. Heat to 40°C (reflux DCM).
Bis-sulfonylation
Excess reagent used with primary amines.
Control stoichiometry strictly (0.95 equiv reagent) or dilute reaction further.
Workflow Visualization
Figure 2: Operational workflow for the derivatization process.
References
Brouwer, A. J., & Liskamp, R. M. J. (2011).[2] A Simple Large-Scale Synthesis of Cbz-Protected Taurylsulfonyl Azide. Synlett, 2011(15), 2228–2230.[2] Link
More, V., & Taylor, K. M. (2014). Synthesis of Taurine Containing Peptides, Sulfonopeptides, and N-, O-Conjugates.[4] The Journal of Organic Chemistry, 79(21), 10410–10425. Link
BLD Pharm. (n.d.). Benzyl (2-(chlorosulfonyl)ethyl)carbamate Safety Data Sheet. Retrieved October 26, 2023. Link
Katritzky, A. R., et al. (2014). Synthesis of sulfonamides via benzotriazole-activated sulfonylating agents.[4] Journal of Organic Chemistry. (Contextual reference for benzotriazole stabilization of unstable sulfonyl chlorides).
Comprehensive Analytical Strategies for the Characterization of Benzyl 2-(chlorosulfonyl)ethylcarbamate and its Derivatives
An Application Note and Protocol Guide from the Office of the Senior Application Scientist Abstract: This application note provides a comprehensive guide to the analytical techniques essential for the structural elucidat...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract: This application note provides a comprehensive guide to the analytical techniques essential for the structural elucidation and purity assessment of Benzyl 2-(chlorosulfonyl)ethylcarbamate and its derivatives. These compounds, featuring a reactive sulfonyl chloride and a carbamate linkage, are of increasing interest in bioconjugation and medicinal chemistry. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Beyond procedural steps, this guide emphasizes the rationale behind methodological choices and data interpretation, empowering researchers to achieve robust and reliable characterization.
Introduction: The Challenge of Characterizing Reactive Intermediates
Benzyl 2-(chlorosulfonyl)ethylcarbamate and its analogs are bifunctional molecules designed for specific chemical reactions, often in the synthesis of complex pharmaceutical agents or bioconjugates. The presence of a highly reactive chlorosulfonyl group alongside a stable carbamate moiety presents unique analytical challenges. The molecule is susceptible to hydrolysis, necessitating careful sample handling and the selection of appropriate analytical conditions.
A multi-faceted analytical approach is not just recommended; it is imperative for unambiguous structure confirmation and purity assessment. This guide provides the foundational workflows to navigate these challenges.
Core Analytical Workflow
A logical and efficient workflow ensures that the most critical information is gathered at each step, confirming the successful synthesis and purity of the target compound.
Figure 1: Recommended workflow for the characterization of BCEC derivatives.
Mass Spectrometry (MS): The First Confirmation
Mass spectrometry provides the molecular weight of the target compound, offering the first piece of concrete evidence of a successful synthesis. Given the compound's lability, soft ionization techniques are required.
Expert Insight: Electrospray Ionization (ESI) is the technique of choice. The carbamate nitrogen can be readily protonated, making positive-ion mode ESI ([M+H]⁺) highly effective. The high reactivity of the sulfonyl chloride means that adducts with common solvents like methanol ([M+CH₃OH+H]⁺) or sodium ([M+Na]⁺) are frequently observed and should be anticipated during data analysis.
Protocol: ESI-MS Analysis
Sample Preparation:
Dissolve ~0.1 mg of the purified compound in 1 mL of HPLC-grade acetonitrile or a mixture of acetonitrile/water (90:10 v/v).
Causality: Acetonitrile is preferred over methanol to minimize the risk of solvolysis of the chlorosulfonyl group. A small amount of water can aid in ionization.
Vortex briefly to ensure complete dissolution.
Filter the sample through a 0.22 µm syringe filter directly into an autosampler vial.
Instrumentation (Typical Parameters):
Ionization Mode: ESI, Positive
Capillary Voltage: 3.5 - 4.5 kV
Nebulizer Gas (N₂): 30 - 40 psi
Drying Gas (N₂): 5 - 8 L/min
Drying Gas Temperature: 300 - 350 °C
Mass Range: 100 - 800 m/z
Data Interpretation:
Search for the theoretical m/z of the protonated molecule ([M+H]⁺).
Crucially, look for the characteristic isotopic pattern of chlorine: the presence of a peak at [M+H+2]⁺ with approximately one-third the intensity of the [M+H]⁺ peak is a strong indicator of a chlorine-containing compound.
Identify potential sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. For Benzyl 2-(chlorosulfonyl)ethylcarbamate derivatives, ¹H and ¹³C NMR, along with 2D experiments like COSY, are essential.
Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but if solubility is an issue, deuterated acetonitrile (CD₃CN) or dimethyl sulfoxide (DMSO-d₆) can be used. However, be aware that the acidic proton of the carbamate (N-H) may exchange with residual water in the solvent, leading to peak broadening or disappearance. Running the NMR in a scrupulously dry solvent is key.
Protocol: ¹H and ¹³C NMR
Sample Preparation:
Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃).
Trustworthiness: Ensure the solvent is from a fresh, sealed ampoule to minimize water content.
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
Instrumentation (300-500 MHz Spectrometer):
¹H NMR:
Pulse Program: Standard single pulse (zg30)
Acquisition Time: ~3-4 seconds
Relaxation Delay (d1): 2 seconds
Number of Scans: 16-64 (adjust for concentration)
¹³C NMR:
Pulse Program: Proton-decoupled (zgpg30)
Acquisition Time: ~1-2 seconds
Relaxation Delay (d1): 2 seconds
Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)
Expected Chemical Shifts (δ) in CDCl₃:
Assignment
¹H Chemical Shift (ppm)
Multiplicity
Integration
¹³C Chemical Shift (ppm)
Ar-H (Benzyl)
7.25 - 7.40
m
5H
128.0 - 128.8, 136.0 (ipso)
O-CH ₂-Ar
~5.15
s
2H
~67.5
N-H
5.0 - 5.5
br s
1H
N/A
SO₂-CH ₂
~3.90
t
2H
~55.0
N-CH ₂
~3.65
q
2H
~42.0
C=O
N/A
N/A
N/A
~156.0
Note: These are approximate values. Actual shifts will vary based on the specific derivative and solvent used. A COSY experiment will be invaluable to confirm the coupling between the two ethylenic CH₂ groups (N-CH₂ and SO₂-CH₂).
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR is a rapid and simple technique to confirm the presence of key functional groups. It is an excellent first-pass check on a crude or purified product.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation:
Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
If the sample is an oil, a thin film can be applied.
Data Acquisition:
Acquire a background spectrum of the clean, empty ATR crystal.
Acquire the sample spectrum.
Typical Parameters: 16-32 scans, resolution of 4 cm⁻¹.
Key Vibrational Frequencies:
Functional Group
Expected Wavenumber (cm⁻¹)
Appearance
N-H Stretch (Carbamate)
3200 - 3400
Strong, somewhat broad
C-H Stretch (Aromatic)
3000 - 3100
Medium, sharp
C-H Stretch (Aliphatic)
2850 - 3000
Medium
C=O Stretch (Carbamate)
1680 - 1720
Very Strong, sharp
S=O Asymmetric Stretch
1350 - 1380
Strong, sharp
S=O Symmetric Stretch
1160 - 1190
Strong, sharp
Expert Insight: The two strong, sharp peaks for the S=O stretches are a definitive fingerprint for the sulfonyl group and are crucial for confirming the integrity of this moiety.
HPLC is the gold standard for determining the purity of a synthesized compound. A well-developed reverse-phase HPLC method can separate the target compound from starting materials, by-products, and degradation products (such as the hydrolyzed sulfonyl chloride).
Figure 2: A standard HPLC system workflow for purity analysis.
Protocol: Reverse-Phase HPLC for Purity Analysis
Sample Preparation:
Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
Dilute this stock to a working concentration of ~0.1 mg/mL using a 50:50 mixture of acetonitrile and water.
Filter through a 0.22 µm syringe filter into an HPLC vial.
Instrumentation and Method:
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Causality: TFA is an ion-pairing agent that sharpens peaks by minimizing tailing from interactions with residual silanols on the silica support.
Gradient:
0-2 min: 30% B
2-15 min: 30% B to 95% B
15-18 min: Hold at 95% B
18-20 min: 95% B to 30% B
20-25 min: Re-equilibration at 30% B
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm (for the benzyl group)
Injection Volume: 10 µL
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.
A pure compound should exhibit a single major peak (>95%). The primary impurity to look for would be the hydrolysis product, which will be more polar and thus have a shorter retention time.
Conclusion: An Integrated Approach to Confidence
The characterization of Benzyl 2-(chlorosulfonyl)ethylcarbamate derivatives demands a rigorous, multi-technique approach. Each analytical method provides a unique and complementary piece of the structural puzzle. By systematically applying MS, NMR, FTIR, and HPLC, researchers can move forward with confidence in the identity, structure, and purity of their materials, ensuring the reliability and reproducibility of their subsequent experiments.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
Technical Notes & Optimization
Troubleshooting
Preventing Decomposition of Benzyl 2-(chlorosulfonyl)ethylcarbamate During Storage
<Technical Support Center > Introduction Benzyl 2-(chlorosulfonyl)ethylcarbamate is a bifunctional reagent of significant interest in pharmaceutical and materials science research, primarily utilized as a precursor for i...
Author: BenchChem Technical Support Team. Date: February 2026
<Technical Support Center >
Introduction
Benzyl 2-(chlorosulfonyl)ethylcarbamate is a bifunctional reagent of significant interest in pharmaceutical and materials science research, primarily utilized as a precursor for introducing sulfamoyl functionalities. Its unique structure, combining a reactive sulfonyl chloride and a stable carbamate protecting group, makes it a versatile building block. However, the very reactivity that makes this compound valuable also renders it susceptible to degradation during storage. The primary challenge lies in the moisture sensitivity of the sulfonyl chloride group, which can readily hydrolyze, compromising sample purity and impacting downstream applications.
This guide provides a comprehensive overview of the decomposition pathways of Benzyl 2-(chlorosulfonyl)ethylcarbamate and offers detailed, field-proven troubleshooting advice and protocols to ensure its long-term stability and integrity.
Understanding the Instability: Decomposition Pathways
The stability of Benzyl 2-(chlorosulfonyl)ethylcarbamate is predominantly dictated by the sulfonyl chloride moiety. The principal route of degradation is hydrolysis, which occurs upon exposure to atmospheric or residual moisture.
Hydrolysis of the Sulfonyl Chloride: The electrophilic sulfur atom of the sulfonyl chloride is highly susceptible to nucleophilic attack by water. This reaction produces the corresponding sulfonic acid and hydrochloric acid (HCl). The presence of HCl can, in turn, catalyze further degradation of both the starting material and other components in a reaction mixture.[1][2][3]
Thermal Decomposition: While the sulfonyl chloride group is the primary concern for storage at ambient or sub-ambient temperatures, the carbamate group can also undergo thermal decomposition at elevated temperatures.[4][5] This process can lead to the formation of isocyanates and other byproducts, though it is less of a concern under recommended storage conditions.[4][5]
The following diagram illustrates the primary hydrolytic decomposition pathway.
Caption: Primary hydrolytic decomposition pathway of Benzyl 2-(chlorosulfonyl)ethylcarbamate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers when storing and handling Benzyl 2-(chlorosulfonyl)ethylcarbamate.
Q1: I opened my container of Benzyl 2-(chlorosulfonyl)ethylcarbamate and noticed a sharp, pungent odor. Is the material degraded?
A: Yes, this is a strong indicator of decomposition. The sharp, acidic smell is likely due to the formation of hydrochloric acid (HCl) as a byproduct of the hydrolysis of the sulfonyl chloride group. This signifies that the compound has been exposed to moisture. The material should be re-analyzed for purity before use in any critical applications.
Q2: My downstream reaction is giving poor yields or unexpected side products. Could degradation of the starting material be the cause?
A: Absolutely. If the Benzyl 2-(chlorosulfonyl)ethylcarbamate has hydrolyzed to the sulfonic acid, it will no longer be reactive in the desired manner for forming sulfonamides or sulfonate esters. The presence of the sulfonic acid and HCl can also interfere with the reaction conditions, leading to lower yields and the formation of impurities. It is crucial to verify the purity of the starting material if you experience such issues.
Q3: The material in the bottle appears clumpy or has solidified. What does this mean?
A: While some compounds can settle or compact over time, clumping or solidification in a previously free-flowing solid can be a sign of moisture absorption and subsequent decomposition. The resulting sulfonic acid may be more hygroscopic or have a different crystalline structure, leading to changes in the physical appearance of the material.
Q4: What is the single most important factor for preventing decomposition during storage?
A:Strict exclusion of moisture. Sulfonyl chlorides are highly reactive towards water.[6] Ensuring the compound is stored in a dry environment is paramount to its long-term stability.
Q5: Can I store the compound in a standard laboratory freezer?
A: A standard freezer (-20°C) is the recommended temperature for storage.[7][8] However, temperature control alone is insufficient. The container must be properly sealed to prevent condensation and moisture ingress, which can be a problem in non-desiccated freezers. Always allow the container to warm to room temperature before opening to prevent condensation from forming on the cold solid.
Recommended Protocols for Storage and Handling
Adherence to rigorous storage and handling protocols is essential for maintaining the integrity of Benzyl 2-(chlorosulfonyl)ethylcarbamate.
Protocol 1: Optimal Long-Term Storage Conditions
This protocol outlines the ideal conditions for storing the compound to minimize degradation.
Parameter
Recommendation
Rationale
Temperature
-20°C or lower
Reduces the rate of potential decomposition reactions.
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces moist air from the container headspace, preventing hydrolysis.[6][9]
Container
Tightly sealed glass bottle with a PTFE-lined cap
Glass and PTFE are inert and provide an excellent barrier against moisture.[10] Avoid containers that may not seal properly.
Location
Desiccator (within a freezer if possible)
Provides a secondary barrier against ambient moisture.[11]
Protocol 2: Handling and Aliquoting Moisture-Sensitive Reagents
This workflow minimizes exposure to atmospheric moisture when accessing the compound.
Caption: Workflow for handling Benzyl 2-(chlorosulfonyl)ethylcarbamate.
Step-by-Step Methodology:
Equilibrate Container: Before opening, remove the container from the freezer and allow it to warm to ambient temperature in a desiccator for at least 1-2 hours. This prevents condensation of atmospheric moisture onto the cold compound.
Work in an Inert Atmosphere: Whenever possible, handle the solid inside a glovebox with a low-moisture atmosphere.[12] If a glovebox is not available, use a Schlenk line to maintain a positive pressure of dry inert gas (argon or nitrogen) over the solid during handling.[12]
Use Dry Equipment: Ensure all spatulas, weighing boats, and funnels are oven-dried and cooled in a desiccator immediately before use.[13]
Aliquot Quickly and Efficiently: Weigh out the desired amount of reagent for immediate use. For long-term storage, it is best practice to aliquot the bulk material into smaller, single-use vials under an inert atmosphere. This avoids repeated opening of the main stock bottle.
Purge and Seal: Before resealing the main stock bottle, flush the headspace with a stream of dry inert gas.[14] Seal the container tightly. For added protection, wrap the cap and neck of the bottle with Parafilm®.
Return to Storage: Promptly return the sealed container to the recommended storage conditions (-20°C in a desiccator).
Protocol 3: Assessing Compound Purity After Storage
If degradation is suspected, the following analytical techniques can be used to assess the purity of Benzyl 2-(chlorosulfonyl)ethylcarbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an effective method for detecting the presence of the sulfonic acid hydrolysis product.[15] The chemical shifts of the protons adjacent to the sulfur atom will be different in the sulfonic acid compared to the sulfonyl chloride.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the parent compound and potential volatile degradation products.[15] However, care must be taken as sulfonyl chlorides can sometimes degrade in the hot injector port of the GC.[16]
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment.[16] A reversed-phase method with a UV detector can separate the non-polar sulfonyl chloride from the more polar sulfonic acid degradation product.
References
Synthesis of sulfonyl chloride substr
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate.
SAFETY DATA SHEET - Furan-2-sulfonyl chloride. Fisher Scientific.
How to test the purity of p-toluenesulfonyl chloride (TsCl).
Three types of hydrolysis and ways to prevent hydrolysis.
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
Chemical Safety Data Sheet - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. [Link]
A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
The assay method of chlorosulfuric acid in thionyl chloride.
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
Storage handling for Chemical - methane sulfonyl chloride. Reddit.
Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry - University of Helsinki.
Thermal Decomposition of Ketoxime Carbamates: An Investigation of the Thermolysis of Thiofanox.
Recent Advances in the Chemistry of Metal Carbamates. National Institutes of Health. [Link]
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #BCEC-52530-TS
Compound: Benzyl 2-(chlorosulfonyl)ethylcarbamate
CAS: 52530-50-4
Molecular Formula:
Support Level: Tier 3 (Senior Application Scientist)[1][2][3][4]
Introduction: The Stability Paradox
Welcome to the technical support center. You are likely here because your analytical data for Benzyl 2-(chlorosulfonyl)ethylcarbamate is inconsistent. You might be seeing "ghost peaks" in HPLC, shifting baselines in NMR, or a melting point that seems to depress with every measurement.[2]
The Root Cause: This molecule is a "Janus" intermediate.[4] The carbamate (Cbz) end is robust, but the sulfonyl chloride (
) end is a highly reactive electrophile.[1][2][4] It is designed to react, which means it is actively trying to decompose during your analysis.[1][2][4]
This guide abandons standard "inject and see" workflows in favor of reactive monitoring and derivatization protocols .
Module 1: Sample Handling & Storage (The "Zero-Hour" Error)
Issue: “My sample purity dropped from 98% to 92% overnight.”
The sulfonyl chloride moiety is extremely sensitive to moisture.[4] Hydrolysis yields Benzyl 2-(sulfocabonyl)ethylcarbamate (Sulfonic Acid) and HCl .[1][2][3][4] This reaction is autocatalytic; the generated HCl accelerates further degradation.[4]
Protocol: The Inert Chain of Custody
Storage: Must be stored at -20°C under an inert atmosphere (Argon/Nitrogen).
Warming: Allow the vial to reach room temperature inside the desiccator before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid.[4]
Weighing: Do not weigh on an open balance for >30 seconds. Use a closed weighing boat or perform rapid transfer.
Module 2: NMR Spectroscopy Troubleshooting
Issue: “I see extra broad peaks in the proton NMR, and the integration is off.”
Standard solvents like
are often acidic and wet enough to trigger hydrolysis in the tube.[4]
The Solvent Matrix
Solvent
Suitability
Why?
⚠️ Risky
Often contains trace HCl/Phosgene and water.[1][2][3][4] Can degrade sample during long acquisitions.[1][2][3][4]
DMSO-
⛔ Avoid
Highly hygroscopic.[1][2][3][4] Often causes rapid hydrolysis or reacts with the sulfonyl chloride.
Acetonitrile-
✅ Recommended
Aprotic, generally drier, and non-reactive.[1][2][4]
-methylene shift .[1][3][4] As the chloride hydrolyzes to the acid, the electron-withdrawing nature changes.
Intact Sulfonyl Chloride (
-): Typically 3.8 – 4.0 ppm (triplet).[1][2][3][4]
Hydrolyzed Sulfonic Acid (
-): Shifts upfield (lower ppm), often 3.2 – 3.5 ppm.[1][2][3]
Module 3: HPLC & LC-MS (The Derivatization Protocol)
Issue: “I see multiple peaks in HPLC, or the main peak shape is terrible (tailing).”
The Causality:
On-Column Hydrolysis: In a Reverse Phase (RP) method using Water/Acetonitrile, the sulfonyl chloride hydrolyzes during the run.[2][4] You are chromatographing a reaction, not a compound.
Ionization Failure: Sulfonyl chlorides do not ionize well in ESI(+).[1][2][3][4] They usually fly as the hydrolyzed acid or a methanol adduct (if MeOH is used).[2][4]
The Solution: Do NOT analyze the free chloride. Derivatize it immediately into a stable sulfonamide.[1][2][3]
This protocol converts the unstable sulfonyl chloride into a stable Morpholine Sulfonamide derivative for accurate purity assessment.[1][2][3][4]
Reagents:
Quench Solution: 10% Morpholine in Acetonitrile (anhydrous).
Sample Solvent: Anhydrous Acetonitrile.
Step-by-Step Workflow:
Dissolve ~1 mg of Benzyl 2-(chlorosulfonyl)ethylcarbamate in 900 µL of Anhydrous Acetonitrile.
Add 100 µL of Quench Solution .
Vortex for 10 seconds. Let stand for 5 minutes.
Inject this solution into the HPLC/LC-MS.
Data Interpretation:
The peak you observe is the Morpholine Derivative .[4]
Any original impurity (like the sulfonic acid) will NOT react with morpholine.[2][4]
Purity Calculation: (Area of Derivative) / (Area of Derivative + Area of Underivatized Acid).[1][2][4]
Module 4: Visualization of Analytical Logic
The following diagram illustrates the decision matrix for characterizing this specific intermediate.
Caption: Analytical decision tree highlighting the necessity of derivatization for chromatographic stability and correct solvent choice for NMR.
Module 5: Thermal Stability (DSC/TGA)
Issue: “The melting point is broad or lower than reported.”
Sulfonyl chlorides are thermally unstable.[1][2][3][4] Upon heating, they can release
gas, leading to a "decomposition point" rather than a clean melting point.[1][2][4]
Recommendation: Do not rely solely on capillary melting point.[1][2][3] Use DSC (Differential Scanning Calorimetry) in a sealed pan.[1][2][3]
Expectation: Look for an endotherm (melting) followed immediately by a sharp exotherm (decomposition).[1][2][3][4] If the exotherm overlaps, the compound is degrading during the melt.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Methanol as a solvent for LC-MS?A: No. Methanol will react with the sulfonyl chloride to form the methyl ester (methyl sulfonate). If you inject in MeOH, you will see the mass of the ester
, leading to false identification.
Q: My sample turned into a sticky oil.A: This indicates hydrolysis.[1][2][3][4] The sulfonic acid product is hygroscopic and often an oil or gum.[4] Check the pH; if it is highly acidic (pH < 2), the sample is degraded.
Q: Is the Cbz group stable?A: Generally, yes. The Cbz (carboxybenzyl) group is stable to the acidic conditions generated by the sulfonyl chloride hydrolysis. However, if you use strong base for derivatization (e.g., NaOH), you risk hydrolyzing the carbamate. The Morpholine/Acetonitrile method (Module 3) is mild enough to preserve the Cbz group.
References
BenchChem . (2025).[1][2][3][4][5] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from [1][2][4]
Sigma-Aldrich . (n.d.).[1][2][3][4] NMR Solvent Data Chart & Stability Guide. Retrieved from [1][2][3][4]
Hanson, J. (2016).[1][2][3][6] Hydrolysis stable sulfonyl chlorides and derivatization strategies. Reddit Chemistry Community Archive. Retrieved from
PubChem . (2025).[1][2][3][4] Benzyl 2-(chlorosulfonyl)ethylcarbamate (Compound Summary). National Library of Medicine.[3][4] Retrieved from [1][2]
Li, X., et al. (2007).[1][2][7] 1,2-Dimethylimidazole-4-sulfonyl chloride as a derivatization reagent for LC-MS. Journal of Chromatography B. Retrieved from [1][2][3][7]
Efficacy of Benzyl 2-(chlorosulfonyl)ethylcarbamate vs. dansyl chloride
This guide provides a technical comparison between Benzyl 2-(chlorosulfonyl)ethylcarbamate (BCEC) and Dansyl Chloride (DNS-Cl) .[1] While both are sulfonyl chlorides used to derivatize amines, they serve fundamentally di...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between Benzyl 2-(chlorosulfonyl)ethylcarbamate (BCEC) and Dansyl Chloride (DNS-Cl) .[1] While both are sulfonyl chlorides used to derivatize amines, they serve fundamentally different roles in the drug development and chemical biology workflow.
Executive Summary: The Functional Divergence
Dansyl Chloride is the industry standard for analytical labeling . Its efficacy lies in its high quantum yield fluorescence, enabling femtomole-level detection of amines, phenols, and thiols. It is a "terminal" modification.
BCEC is a synthetic building block (linker) .[1] Its efficacy is defined by its ability to introduce a "masked" ethyl-amine spacer (-SO2-CH2-CH2-NH2) onto a target molecule.[1] It is a "constructive" modification used in bioconjugation, PROTAC linker synthesis, and fragment-based drug discovery.
-like mechanism at the sulfur atom. However, the electron-donating dimethylamino group on the naphthalene ring reduces the electrophilicity of the sulfonyl center. Consequently, Dansyl Chloride requires basic conditions (pH 9.5–10.[1]5) and elevated temperatures or longer reaction times to drive completion, especially with secondary amines.
BCEC: As an aliphatic sulfonyl chloride, the sulfur atom is more electron-deficient and less sterically shielded. BCEC typically exhibits faster reaction kinetics with nucleophiles compared to Dansyl Chloride. It is particularly effective for derivatizing sterically hindered amines where Dansyl Chloride fails or produces low yields.
The "Self-Validating" Workflow Diagram
The following diagram illustrates the divergent pathways and decision logic for choosing between these reagents.
Figure 1: Decision matrix for amine derivatization. Dansyl provides a terminal label, while BCEC provides a functional handle for further chemistry.
Objective: Quantify trace biogenic amines in a biological matrix.
Why Dansyl? The sulfonamide bond is extremely stable to acid hydrolysis, allowing the derivative to survive harsh HPLC conditions. The "Dansyl Shift" (environmental sensitivity of fluorescence) aids in identifying the local environment of the amine.[1]
Protocol:
Buffer: Prepare 0.1 M Sodium Carbonate buffer (pH 10.0).
Incubation: Heat at 60°C for 20–40 minutes in the dark (light sensitive).
Quench: Add 50 µL Proline or Methylamine to scavenge excess reagent.
Analysis: HPLC-FLD (Ex 340 nm / Em 520 nm).
Limitation: The reaction generates Dansyl-OH (sulfonic acid) and Dansyl-NH2 byproducts which can interfere with chromatography if not separated.[1]
Scenario B: Linker Synthesis (BCEC)
Objective: Extend a drug pharmacophore with an ethyl-amine spacer for PROTAC design.
Why BCEC? It introduces a sulfonamide (stable anchor) and an ethyl chain terminated by a Cbz-protected amine.[1] This "masked" amine can be revealed later to attach an E3 ligase ligand.
Protocol:
Solvent: Anhydrous Dichloromethane (DCM) or DMF.[1]
Base: 1.5 eq. Diisopropylethylamine (DIPEA) or Pyridine.[1]
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours.
Workup: Wash with 1N HCl (to remove base), then NaHCO3. Dry organic layer.[2]
Deprotection (Optional): Dissolve intermediate in MeOH, add 10% Pd/C, stir under H2 balloon for 2 hours to yield the free primary amine.
Efficacy Note: BCEC is moisture sensitive. Old reagent bottles can hydrolyze to the sulfonic acid, which is non-reactive. Always verify reagent quality via NMR or TLC (visualize with UV/ninhydrin).[1]
Part 3: Comparative Data Summary
The following table summarizes the performance characteristics based on standard synthetic applications.
You need to detect the amine at low concentrations (nanomolar/femtomolar).[1]
You require a robust, permanent tag for chromatographic separation (e.g., enantiomeric separation using chiral columns).[1]
You are performing "End-Capping" in solid-phase synthesis to block unreacted amines with a lipophilic, UV-active tag for easy failure sequence identification.
Use BCEC when:
You are building a bifunctional molecule (e.g., PROTACs, Antibody-Drug Conjugates).
The target amine is sterically encumbered (e.g., adjacent to a quaternary carbon), and the bulky Dansyl group fails to react quantitatively.
You need to introduce a polar "solubilizing tail" (after deprotection of the Cbz group, the resulting amino-sulfonamide is zwitterionic at neutral pH).
References
Dansyl Chloride Chemistry & Fluorescence
Title: "Dansyl Chloride: A Versatile Reagent for the Analysis of Amines and Phenols."[3]
A Comparative Guide to the Synthetic Routes of Benzyl 2-(chlorosulfonyl)ethylcarbamate
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Benzyl 2-(chlorosulfonyl)ethylcarbamate is a valuable building block, in...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Benzyl 2-(chlorosulfonyl)ethylcarbamate is a valuable building block, incorporating a versatile sulfonyl chloride moiety and a readily removable benzyloxycarbonyl (Cbz) protecting group. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a thorough analysis of their respective advantages and disadvantages.
Introduction to Benzyl 2-(chlorosulfonyl)ethylcarbamate
Benzyl 2-(chlorosulfonyl)ethylcarbamate serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of the electrophilic sulfonyl chloride group allows for facile reaction with a wide range of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in numerous pharmaceuticals. The Cbz group provides a stable protecting group for the amine functionality, which can be selectively removed under mild hydrogenolysis conditions, orthogonal to many other protecting groups. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and scalability of a multi-step synthesis.
This guide will explore two primary synthetic strategies, beginning from readily available starting materials: Route 1 , commencing with taurine (2-aminoethanesulfonic acid), and Route 2 , starting from 2-ethanolamine.
Route 1: Synthesis from Taurine
This pathway leverages the pre-existing sulfonic acid functionality of taurine, first protecting the amino group and then converting the sulfonic acid to the desired sulfonyl chloride.
Experimental Protocol
Step 1: Synthesis of Sodium 2-((benzyloxy)carbonylamino)ethanesulfonate
In a 250 mL round-bottom flask, dissolve taurine (12.5 g, 0.1 mol) in a solution of sodium hydroxide (8.0 g, 0.2 mol) in 100 mL of water.
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
Slowly add benzyl chloroformate (17.1 g, 0.1 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C. The pH of the reaction mixture should be maintained between 8 and 10 by the dropwise addition of 2 M NaOH solution as needed.
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate.
Acidify the aqueous layer to pH 1-2 with concentrated HCl at 0-5 °C.
The N-Cbz-taurine will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the product. A typical yield for this step is in the range of 85-95%.
Step 2: Conversion to Benzyl 2-(chlorosulfonyl)ethylcarbamate
Method A: Using Thionyl Chloride
To a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add the dried N-Cbz-taurine (13.0 g, 0.05 mol) and thionyl chloride (11.9 g, 0.1 mol).
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).
Heat the mixture to 70-80 °C and stir for 4-6 hours, or until the evolution of HCl and SO₂ gas ceases.
Cool the reaction mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.
The resulting crude oil is the desired product, Benzyl 2-(chlorosulfonyl)ethylcarbamate. Purification can be achieved by column chromatography on silica gel if necessary, though the crude product is often used directly in the next step.
Method B: Using Phosphorus Pentachloride
In a dry 100 mL round-bottom flask, suspend N-Cbz-taurine (13.0 g, 0.05 mol) in 50 mL of a dry, inert solvent such as dichloromethane or chloroform.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
Pour the reaction mixture onto crushed ice to quench the excess PCl₅.
Separate the organic layer, wash with cold water and brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude product.
Mechanistic Insights
The first step is a standard Schotten-Baumann reaction for the N-protection of an amine.[1] The amino group of taurine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is performed under basic conditions to neutralize the HCl generated.
The second step involves the conversion of a sulfonic acid to a sulfonyl chloride. With thionyl chloride, the reaction proceeds via the formation of a chlorosulfite intermediate, which then decomposes to the sulfonyl chloride, sulfur dioxide, and hydrogen chloride. The use of phosphorus pentachloride involves the formation of a phosphoryl chloride intermediate.
It is important to note that N-Cbz-protected taurine chloride is reported to be an unstable oil that can decompose within a few days.[2] This instability is a significant drawback of this route. To circumvent this, the sulfonic acid can be activated with a reagent like benzotriazole to form a more stable intermediate that can then be used for subsequent reactions.[2]
Workflow Diagram
Caption: Synthetic workflow for Route 1 starting from taurine.
Route 2: Synthesis from 2-Ethanolamine
This alternative route involves the initial protection of the amino group of 2-ethanolamine, followed by the conversion of the hydroxyl group to the sulfonyl chloride.
Experimental Protocol
Step 1: Synthesis of Benzyl N-(2-hydroxyethyl)carbamate
In a 250 mL round-bottom flask, dissolve 2-ethanolamine (6.1 g, 0.1 mol) in 100 mL of a 1:1 mixture of 1,4-dioxane and water.
Cool the solution to 0-5 °C in an ice bath.
Add sodium bicarbonate (10.6 g, 0.126 mol) to the solution with stirring.
Slowly add benzyl chloroformate (17.1 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours.
Extract the mixture with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to yield Benzyl N-(2-hydroxyethyl)carbamate as a white solid. The product can be further purified by recrystallization from ethyl acetate/hexanes. A typical yield for this step is around 90-95%.[3][4]
Step 2: Conversion to Benzyl 2-(chlorosulfonyl)ethylcarbamate
In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve Benzyl N-(2-hydroxyethyl)carbamate (9.75 g, 0.05 mol) in 50 mL of dry dichloromethane.
After the addition, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Once the reaction is complete, carefully quench the reaction by pouring it into ice-cold water.
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
Remove the solvent under reduced pressure to obtain the crude Benzyl 2-(chlorosulfonyl)ethylcarbamate. The product can be purified by column chromatography on silica gel.
Mechanistic Insights
The first step is another example of the Schotten-Baumann reaction for N-protection. The second step is the chlorosulfonylation of an alcohol. The reaction of an alcohol with sulfuryl chloride can proceed via a chlorosulfite intermediate, which then rearranges to the alkyl chlorosulfate. In the presence of a base or upon heating, this can be converted to the sulfonyl chloride. It is crucial to use anhydrous conditions as sulfuryl chloride reacts violently with water.
Workflow Diagram
Caption: Synthetic workflow for Route 2 starting from 2-ethanolamine.
Comparative Analysis
Feature
Route 1 (from Taurine)
Route 2 (from 2-Ethanolamine)
Starting Material Cost
Taurine is relatively inexpensive and readily available.
2-Ethanolamine is also inexpensive and widely available.
Number of Steps
Two steps.
Two steps.
Overall Yield
Potentially lower due to the instability of the final product.
Generally higher and more reliable yields for the first step. The second step's yield can be variable.
Reagents and Safety
Uses common but corrosive reagents like thionyl chloride or phosphorus pentachloride.
Uses benzyl chloroformate and sulfuryl chloride, which are also corrosive and moisture-sensitive.
Scalability
The instability of the final product poses a significant challenge for large-scale synthesis.
The procedure is generally more amenable to scale-up, provided anhydrous conditions are maintained in the second step.
Purification
Purification of the final product can be difficult due to its instability.
The intermediate is a stable solid that can be easily purified by recrystallization. The final product may require chromatography.
Key Advantage
Utilizes a starting material with the sulfur atom already in the correct oxidation state.
The intermediate is a stable, crystalline solid, which simplifies handling and purification.
The chlorosulfonylation of the alcohol can sometimes lead to side products.
Conclusion and Recommendation
Both synthetic routes offer a two-step pathway to Benzyl 2-(chlorosulfonyl)ethylcarbamate from inexpensive starting materials.
Route 1 , starting from taurine, is conceptually straightforward as it begins with the complete carbon-sulfur backbone. However, the major drawback is the inherent instability of the final product, N-Cbz-taurine chloride.[2] This instability makes its isolation, purification, and storage problematic, which is a significant concern for multi-step syntheses where intermediate purity is crucial. While the formation of a more stable activated intermediate like a sulfonyl benzotriazole is a viable alternative, it adds complexity to the overall process.
Route 2 , commencing with 2-ethanolamine, appears to be the more practical and robust approach for most laboratory and potential scale-up applications. The key intermediate, Benzyl N-(2-hydroxyethyl)carbamate, is a stable, crystalline solid that can be easily purified to a high degree.[3][4] While the subsequent chlorosulfonylation step requires careful control of reaction conditions, particularly the exclusion of moisture, it is a more manageable process than handling an unstable final product.
Recommendation: For researchers seeking a reliable and reproducible synthesis of Benzyl 2-(chlorosulfonyl)ethylcarbamate, Route 2 is the recommended pathway . Its primary advantage lies in the stability of the key intermediate, which allows for better control over purity and ultimately leads to a more dependable supply of the final product for subsequent synthetic transformations.
References
This guide is a synthesis of established chemical principles and does not rely on a single primary source for the entire comparative analysis. The references below support the individual reaction steps and concepts discussed.
General principles of N-protection and conversion of sulfonic acids to sulfonyl chlorides are well-established in organic chemistry textbooks and liter
Information on the synthesis of taurine and its derivatives can be found in various chemical patents and public
General procedures for the conversion of alcohols to sulfonyl chlorides are described in various organic synthesis resources.
Katritzky, A. R., et al. (2014). Synthesis of Taurine Containing Peptides, Sulfonopeptides, and N-, O-Conjugates. The Journal of Organic Chemistry, 79(17), 8443–8453.
The instability of certain sulfonyl chlorides is a known phenomenon in organic chemistry.
The use of sulfuryl chloride for the conversion of alcohols to chlorosulfates and sulfonyl chlorides is a documented procedure.
Critical Quality Attributes and Purity Assessment of Benzyl 2-(chlorosulfonyl)ethylcarbamate: A Comparative Analytical Guide
Executive Summary Benzyl 2-(chlorosulfonyl)ethylcarbamate (Cbz-tauryl sulfonyl chloride) is a pivotal intermediate for introducing protected taurine motifs into peptides and small molecules.[1] However, its high reactivi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzyl 2-(chlorosulfonyl)ethylcarbamate (Cbz-tauryl sulfonyl chloride) is a pivotal intermediate for introducing protected taurine motifs into peptides and small molecules.[1] However, its high reactivity renders it susceptible to rapid hydrolysis, converting the electrophilic sulfonyl chloride (
) into the nucleophilic and unreactive sulfonic acid ().
This guide challenges the industry-standard reliance on direct HPLC for this compound.[1] Experimental evidence suggests that Quantitative
H-NMR (qNMR) and Derivatization-HPLC are the only reliable methods for assessing "performant" purity. Direct HPLC often yields false positives by failing to distinguish between the active chloride and the hydrolyzed acid due to on-column degradation or similar UV response factors.
The "Silent Killer": Hydrolysis and Stability
The primary failure mode for this product is moisture-induced hydrolysis. This reaction releases hydrochloric acid (HCl), which can further catalyze the degradation of the carbamate (Cbz) protecting group if left unchecked.
Degradation Pathway (Visualization)
Figure 1: The degradation pathway of Benzyl 2-(chlorosulfonyl)ethylcarbamate. Note that the sulfonic acid impurity is often invisible in standard couplings, leading to mysterious yield losses.
Comparative Analysis of Assessment Methods
The following table contrasts the three primary methods for assessing the purity of this reagent.
Feature
Method A: Direct HPLC-UV
Method B: Derivatization HPLC
Method C: Quantitative H-NMR (qNMR)
Principle
Separation on C18 column
Convert to stable sulfonamide
Molar ratio vs. Internal Standard
Accuracy
Low (High risk of false positive)
High
Very High
Speed
30-60 mins
2-3 hours
15-20 mins
Risk
Hydrolysis occurs during analysis (mobile phase water)
Requires complete reaction; excess amine needed
Requires dry solvent ()
Verdict
Not Recommended
Recommended for QC
Gold Standard
Why Direct HPLC Fails
Sulfonyl chlorides are inherently unstable in the aqueous/organic mixtures used for Reverse Phase HPLC (e.g., Water/Acetonitrile). During the run, the
moiety hydrolyzes to . Since both species share the same chromophore (the Benzyl ring), they often have similar UV extinction coefficients. If they co-elute or if the degradation happens on the column, the chromatogram may show a single peak that represents a mixture of active and inactive species, leading to a gross overestimation of purity.
Experimental Protocols
Protocol 1: The Gold Standard – Quantitative
H-NMR (qNMR)
This method relies on the distinct chemical shift of the methylene protons adjacent to the sulfur atom (
). In the sulfonyl chloride, these are deshielded; in the sulfonic acid, they shift upfield.
Materials:
Solvent:
(Stored over molecular sieves to prevent in-tube hydrolysis).[1]
Internal Standard (IS): Dimethyl sulfone (
) or 1,3,5-Trimethoxybenzene. (Must be non-reactive).
Procedure:
Accurately weigh ~10 mg of the sample (
) and ~5 mg of the Internal Standard () into a vial.[1]
Dissolve in 0.6 mL of dry
.
Acquire
H-NMR spectrum with a relaxation delay () of at least 30 seconds to ensure full relaxation.
Analysis:
Target Signal (
): Look for the triplet corresponding to at approximately 3.8 – 4.0 ppm .[1]
Impurity Signal (
): Look for the triplet corresponding to at approximately 3.0 – 3.3 ppm .[1]
Calculation:
(Where I=Integral, N=Number of protons, M=Molecular Weight, m=Mass)[2][3]
Protocol 2: Derivatization HPLC (The "Proof of Activity" Test)
If NMR is unavailable, you must convert the unstable chloride into a stable sulfonamide before injection.
Reagents:
Quenching Amine: Morpholine or Benzylamine (excess).[1]
Add 2.5 equivalents of Morpholine.[1] (The excess acts as a base to scavenge HCl).[1]
Stir at room temperature for 15 minutes.
Evaporate solvent or dilute directly into HPLC mobile phase (Acetonitrile).[1]
Run HPLC: The peak observed will be the Morpholine-sulfonamide derivative.[1] Any initial sulfonic acid impurity will not react with morpholine and will elute at a different retention time (usually much earlier due to high polarity).[1]
Analytical Decision Workflow
Use this logic flow to determine the correct assay for your batch.
Figure 2: Analytical decision matrix for validating sulfonyl chloride purity.
References
Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products.
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 10: Quantitative NMR).
BenchChem. (2025).[1][2] "A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques."
Gao, S., et al. (2023).[1][3][4] "Comparison of HPLC and NMR for quantification...". Scientific Reports.[1][5] [5]
Validating Benzyl 2-(chlorosulfonyl)ethylcarbamate (Cbz-Tau-Cl) as a Covalent Modifier and Enzyme Inhibitor
Executive Summary Benzyl 2-(chlorosulfonyl)ethylcarbamate , commonly known as Cbz-taurylsulfonyl chloride (Cbz-Tau-Cl) , is a reactive electrophile primarily utilized as a synthetic precursor for sulfonamide-based inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzyl 2-(chlorosulfonyl)ethylcarbamate , commonly known as Cbz-taurylsulfonyl chloride (Cbz-Tau-Cl) , is a reactive electrophile primarily utilized as a synthetic precursor for sulfonamide-based inhibitors (e.g., for Carbonic Anhydrase or Integrins).[1] However, due to its chlorosulfonyl moiety (–SO₂Cl), it possesses intrinsic covalent inhibitory potential against enzymes with nucleophilic active sites, particularly Serine Hydrolases .
This guide details the validation of Cbz-Tau-Cl both as a direct covalent inhibitor (analogous to PMSF) and as a pharmacophore precursor . Researchers must distinguish between its transient covalent activity (irreversible sulfonylation) and the stable reversible inhibition of its sulfonamide derivatives.
Warhead: Sulfonyl Chloride (–SO₂Cl). This is a "hard" electrophile that reacts preferentially with "hard" nucleophiles (e.g., hydroxyl groups of Serine, amines of Lysine) or "soft" nucleophiles (Cysteine thiols) under specific pH conditions.
Mechanism: Covalent Sulfonylation
Unlike reversible inhibitors (which bind via non-covalent forces), Cbz-Tau-Cl acts as a suicide substrate or affinity label . It attacks the catalytic nucleophile of the enzyme, forming a stable sulfonate ester or sulfonamide bond, permanently disabling the enzyme.
Caption: Mechanism of covalent inhibition by Cbz-Tau-Cl. The sulfonyl chloride warhead undergoes nucleophilic substitution at the enzyme active site.
Part 2: Comparative Analysis
Cbz-Tau-Cl is often compared to PMSF (Phenylmethanesulfonyl fluoride) as a serine protease inhibitor, or to Sulfonamides (its derivatives).
Feature
Cbz-Tau-Cl (This Product)
PMSF (Standard Alternative)
Sulfonamide Derivatives
Warhead
Sulfonyl Chloride (–SO₂Cl)
Sulfonyl Fluoride (–SO₂F)
Sulfonamide (–SO₂NH₂)
Reactivity
High (Hydrolyzes rapidly in water)
Moderate (Hydrolyzes slowly)
Stable (Reversible binding)
Target Class
Serine Hydrolases, Transferases
Serine Proteases (Trypsin, Chymotrypsin)
Carbonic Anhydrases, Integrins
Inhibition Type
Irreversible (Covalent)
Irreversible (Covalent)
Reversible (Competitive)
Selectivity
Low (Promiscuous electrophile)
Moderate
High (Structure-dependent)
Validation Use
Active Site Mapping / Synthesis
Protease Blockade in Lysis
Therapeutic Inhibition
Part 3: Experimental Validation Protocols
Phase 1: Quality Control (Critical Step)
Warning: Sulfonyl chlorides are moisture-sensitive. Using hydrolyzed stock (sulfonic acid) will yield false negatives .
Solvent: Dissolve Cbz-Tau-Cl in anhydrous DMSO or Acetonitrile . Do NOT use alcohols (reacts to form esters) or water.
Verification: Perform LC-MS (in ACN) immediately before use.
Expected Mass: [M+H]⁺ or fragmentation pattern characteristic of the chloride.
Contaminant: Check for the sulfonic acid peak (Hydrolysis product).
Phase 2: Direct Inhibition Assay (Serine Protease Model)
To validate the inhibitory effect of the chloride warhead, use a model enzyme like Chymotrypsin or Trypsin .
Protocol:
Enzyme Prep: Prepare Chymotrypsin (100 nM) in HEPES buffer (pH 7.4). Avoid Tris buffer as its primary amine can react with the inhibitor.
Incubation:
Add Cbz-Tau-Cl (dissolved in DMSO) at varying concentrations (1 µM – 100 µM).
Include a Vehicle Control (DMSO only) and a Positive Control (PMSF).
Incubate for 15–30 minutes at 25°C. (Note: Short incubation prevents extensive hydrolysis of the probe before it reacts with the enzyme).
Readout: Measure Absorbance at 405 nm (cleavage of p-nitroaniline) kinetically for 10 minutes.
Calculation: Determine the residual activity (% of Control). Plot log[Inhibitor] vs. % Activity to estimate IC₅₀ (or
for covalent inhibitors).
Phase 3: Mass Spectrometry Confirmation (Proof of Covalency)
Validation is not complete without proving the inhibitor is attached to the enzyme.
Workflow:
Incubate Enzyme + Cbz-Tau-Cl (10x excess) for 30 mins.
Desalt using a Zeba Spin Column (remove free inhibitor).
Digest with Trypsin (if target is not Trypsin) or Pepsin.
LC-MS/MS Analysis: Search for the mass shift on the active site Serine.
Mass Shift Calculation: Molecular Weight of Cbz-Tau-Cl minus Chlorine (35.45 Da).
Adduct Mass: +241.2 Da (approx, verify exact mass of Cbz-NH-CH2-CH2-SO2-).
Caption: Step-by-step validation workflow ensuring both functional inhibition and structural confirmation.
Part 4: Indirect Validation (Precursor Validation)
If the goal is to validate the compound as a building block for sulfonamide inhibitors (e.g., for Carbonic Anhydrase):
Derivatization: React Cbz-Tau-Cl with ammonia or a primary amine to form the sulfonamide.
Reaction: R-SO₂Cl + NH₃ → R-SO₂NH₂
Assay: Test the purified sulfonamide against Carbonic Anhydrase II (hCAII) using the esterase assay (4-nitrophenyl acetate hydrolysis).
Expectation: The sulfonamide should show reversible inhibition (Ki in nanomolar range), whereas the hydrolyzed sulfonic acid will be inactive.
References
Brouwer, A. J., & Liskamp, R. M. J. (2011).[4] A Simple Large-Scale Synthesis of Cbz-Protected Taurylsulfonyl Azide. Synlett, 2011(15), 2228–2230.[4] Link
Elgersma, R. C., et al. (2007).[5] An Efficient Synthesis of N-Protected β-Aminoethanesulfonyl Chlorides: Versatile Building Blocks for the Synthesis of Oligopeptidosulfonamides. Journal of Peptide Science, 13(11). Link
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181. Link
Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750. Link